molecular formula CH4N2 B192779 Formaldehyde hydrazone CAS No. 6629-91-0

Formaldehyde hydrazone

Cat. No. B192779
CAS RN: 6629-91-0
M. Wt: 44.056 g/mol
InChI Key: IDBOAVAEGRJRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formaldehyde hydrazone is a planar molecule . It is a derivative of formaldehyde, which is a simple aldehyde that is closely related to human health from both exogenous and endogenous environments .


Synthesis Analysis

Formaldehyde hydrazone can be synthesized through the reaction of hydrazine with endogenous formaldehyde . High-performance liquid chromatography (HPLC) is one of the most commonly used approaches in the determination of formaldehyde in the liquid and body tissues such as urine, blood, the brain, and liver .


Molecular Structure Analysis

The formaldehyde hydrazone molecule contains a total of 17 bonds. There are 9 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 hydrazone .


Chemical Reactions Analysis

The methylation mechanism involves the reaction of hydrazine with endogenous formaldehyde to yield formaldehyde hydrazone, which could be metabolized to the potent methylating agent diazomethane .


Physical And Chemical Properties Analysis

Formaldehyde hydrazone is a planar molecule and the nitro groups are almost coplanar with the benzene ring .

Scientific Research Applications

1. Catalysis and Synthesis Applications

Formaldehyde hydrazone derivatives, such as formaldehyde N,N-dialkylhydrazones, have been employed in iridium-catalyzed asymmetric allylic substitution. This method allows for the synthesis of α,α-disubstituted aldehyde hydrazones, which are useful in producing optically active allylic nitriles, dithiolanes, and branched α-aryl aldehydes (Breitler & Carreira, 2015).

2. Environmental and Health Monitoring

Formaldehyde hydrazone derivatives are utilized in environmental monitoring, particularly in air quality assessment. For example, they can be used to detect formaldehyde levels in indoor air using techniques like high-performance liquid chromatography (Levin et al., 1985). Similarly, they are used in the analysis of formaldehyde in tobacco smoke (Mansfield et al., 1977).

3. Analytical Chemistry in Cosmetics and Pharmaceuticals

In the field of cosmetics, formaldehyde hydrazones are used for quantitative determination of formaldehyde in products, applying techniques like solid-phase microextraction-gas chromatography (Rivero & Topiwala, 2004). This technique is beneficial for ensuring the safety and compliance of cosmetic products. Additionally, formaldehyde hydrazones are involved in the synthesis of stable hydrazones for radiopharmaceuticals (Harris et al., 1999).

4. Detection and Analysis in Food and Beverages

In the food and beverage industry, formaldehyde hydrazones are used to determine the presence of formaldehyde in products like beer and soft drinks. This is done using high-performance liquid chromatography of the hydrazone derivative (Lawrence & Iyengar, 1983).

Safety And Hazards

Exposure to formaldehyde can irritate the skin, throat, lungs, and eyes. Repeated exposure to formaldehyde can possibly lead to cancer . Inhalation of formaldehyde can lead to irritation of the nose, mouth, and throat. In severe cases, respiratory distress and swelling of the larynx and lungs may occur .

Future Directions

In recent years, new fields of application beyond the use of formaldehyde and its derivatives as a synthetic reagent or disinfectant have been suggested. For example, dialkoxymethane could be envisioned as a direct fuel for combustion engines or aqueous formaldehyde and paraformaldehyde may act as a liquid organic hydrogen carrier molecule (LOHC) for hydrogen generation to be used for hydrogen fuel cells .

properties

IUPAC Name

methylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2/c1-3-2/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBOAVAEGRJRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216503
Record name Formaldehyde hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formaldehyde hydrazone

CAS RN

6629-91-0
Record name Formaldehyde hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formaldehyde hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMALDEHYDE HYDRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KJS193L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formaldehyde hydrazone
Reactant of Route 2
Formaldehyde hydrazone
Reactant of Route 3
Formaldehyde hydrazone
Reactant of Route 4
Formaldehyde hydrazone
Reactant of Route 5
Formaldehyde hydrazone
Reactant of Route 6
Formaldehyde hydrazone

Citations

For This Compound
432
Citations
J Pacansky, AD McLean, MD Miller - Journal of Physical …, 1990 - ACS Publications
… geometries for formaldehyde hydrazone indicate that the … the radical cations of formaldehyde hydrazone and BDPH is one … preliminary results for formaldehyde hydrazone CH2=NNH2, …
Number of citations: 35 pubs.acs.org
G Albertin, S Antoniutti, A Bacchi, F De Marchi… - Inorganic …, 2005 - ACS Publications
… Methyldiazene complexes 3b and 4b undergo base-catalyzed tautomerization of the CH 3 N NH ligand to formaldehyde-hydrazone NH 2 N CH 2 , giving the [M(CO)(NH 2 N CH 2 )P 4 ](…
Number of citations: 29 pubs.acs.org
CE Lambert, RC Shank - Carcinogenesis, 1988 - academic.oup.com
… ) consistent with the formation of formaldehyde hydrazone but not other possible condensation … The data support formation of formaldehyde hydrazone as the condensation product of …
Number of citations: 31 academic.oup.com
M ThoáNguyen - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
The potential energy surfaces corresponding to the Beckmann rearrangement of protonated formaldehyde oxime and formaldehyde hydrazone in the gas phase have been explored …
Number of citations: 25 pubs.rsc.org
ZA Tomašić, GE Scuseria - Chemical physics letters, 1990 - Elsevier
… The most stable tautomer is formaldehyde hydrazone followed by trans and cis methyl diazene. At the highest level of theory (TZZPf CCSD), formaldehyde hydrazone is 2.0 kcal/mol …
Number of citations: 7 www.sciencedirect.com
LF Gomes, O Augusto - Carcinogenesis, 1991 - academic.oup.com
… generated from metabolic activation of formaldehyde hydrazone is considered to be the … of formaldehyde hydrazone could produce free radical intermediates. Formaldehyde hydrazone …
Number of citations: 5 academic.oup.com
R Fernandez, JM Lassaletta - Synlett, 2000 - thieme-connect.com
… Thus, the corresponding formaldehyde hydrazone 6 was made to react with a series of prochiral, conjugated nitroalkenes 2.Again, the Michael addition afforded the expected adducts 7 …
Number of citations: 34 www.thieme-connect.com
JC SEPTON, JC KU - American Industrial Hygiene Association …, 1982 - Taylor & Francis
… Preliminary laboratory investigations at our laboratory have demonstrated that the formaldehyde-hydrazone derivative formed as described" could be determined in acetate buffer …
Number of citations: 68 www.tandfonline.com
WH Chan, S Shuang, MMF Choi - Analyst, 2001 - pubs.rsc.org
… The formaldehyde hydrazone formed [ie, the adduct of formaldehyde (HCHO) and MBTH] was desorbed from the filter with water and then oxidised by an iron(III) chloride–sulfamic acid …
Number of citations: 25 pubs.rsc.org
BH Mathison, SE Murphy, RC Shank - Toxicology and applied …, 1994 - Elsevier
… Hydralazine when incubated with formaldehyde results in the predictable formation of hydralazine formaldehyde hydrazone. Putative formation of the hydrazone was monitored by re…
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.